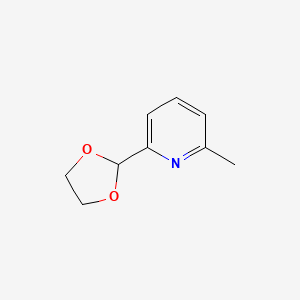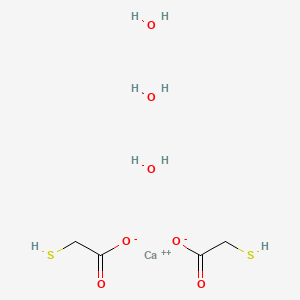
4-Chloro-3-(trifluoromethyl)benzyl bromide
説明
4-Chloro-3-(trifluoromethyl)benzyl bromide is a chemical compound with the empirical formula C8H5BrClF3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of 4-Chloro-3-(trifluoromethyl)benzyl bromide is 273.48 . The SMILES string representation of its structure is FC(F)(F)c1cc(CBr)ccc1Cl .Physical And Chemical Properties Analysis
4-Chloro-3-(trifluoromethyl)benzyl bromide is a solid substance . It has a refractive index of 1.484 , a boiling point of 65-69 °C , a melting point of 29-33 °C , and a density of 1.546 g/mL at 25 °C .科学的研究の応用
Reagent-Modulated Site Selectivities :
- 4-Chloro-3-(trifluoromethyl)benzyl bromide demonstrates versatile reactivity in organic synthesis, particularly in deprotonation reactions adjacent to halogen substituents. This feature is exploited for establishing optional site selectivities in chemical transformations (Mongin, Desponds, & Schlosser, 1996).
Cu-Mediated Chemoselective Trifluoromethylation :
- The compound is a key player in copper-mediated chemoselective trifluoromethylation, a crucial step for creating diverse structures in drug discovery. It facilitates the trifluoromethylation of a wide range of benzyl bromides, offering a pathway to rapidly generate structurally diverse medicinal candidates (Kawai et al., 2011).
Mechanofluorochromism and Aggregation-Induced Emission (AIE) :
- Derivatives of 4-Chloro-3-(trifluoromethyl)benzyl bromide have been used in synthesizing compounds exhibiting mechanofluorochromism and AIE characteristics, important for photophysical studies and applications in material sciences (Weng et al., 2018).
Formation of Benzyl Cations under Superacidic Conditions :
- In superacidic environments, the compound contributes to the formation of benzyl cations. These cations are crucial for Friedel-Crafts alkylation reactions, leading to the synthesis of trifluoromethylated ethanes and ethenes (Sandzhieva et al., 2016).
Nucleophilic Trifluoromethylthiolation of Benzyl Bromides :
- It is used in the nucleophilic trifluoromethylthiolation process, which leads to the synthesis of benzyl trifluoromethyl sulfides. This reaction is important for the introduction of the trifluoromethylthiol group in various functional groups, expanding the chemical repertoire for synthesis and medicinal chemistry applications (Kong et al., 2013).
Triliquid Phase-Transfer Catalysis (TL-PTC) :
- The compound plays a role in triliquid phase-transfer catalysis, which is an efficient method for ester synthesis. This application highlights its utility in facilitating reactions and improving yields in complex organic syntheses (Yang & Huang, 2007).
Synthesis of Fluorine Compounds :
- It is involved in the synthesis of various fluorine compounds, illustrating its significance in creating compounds
Synthesis of 2-Amino-5-Chloro-3-(Trifluoromethyl)benzenethiol :
- The compound is used in the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, a key intermediate for producing 4H-1,4-benzothiazines and their sulfones. These synthesized compounds have potential applications in various fields including material science and medicinal chemistry (Thomas, Gupta, & Gupta, 2003).
Ionic Liquid-Mediated Trifluoromethylation Reactions :
- It plays a role in ionic liquid-mediated trifluoromethylation reactions, offering an alternative and efficient pathway for introducing trifluoromethyl groups into organic molecules, which is valuable in pharmaceutical and agrochemical industries (Kim & Shreeve, 2004).
Polyfluoroarene–Arene π–π Stacking :
- 4-Chloro-3-(trifluoromethyl)benzyl bromide derivatives are studied for their polyfluoroarene–arene π–π stacking properties, contributing to the understanding of molecular interactions and the design of new materials with specific electronic and optical properties (Oosterwijk, Saunders, & Zou, 2016).
Synthesis of Trifluoroethyl Compounds from Homoallylic Alcohols :
- This compound is used in the novel synthesis of 2,2,2-trifluoroethyl compounds from homoallylic alcohols, demonstrating its versatility in creating fluorinated organic molecules, which are increasingly important in the development of new drugs and materials (Duan & Chen, 1994).
Trifluoromethoxylation of Aliphatic Substrates :
- The compound is integral in the trifluoromethoxylation of aliphatic substrates, a process that forms aliphatic trifluoromethyl ethers. This reaction represents a significant advancement in the field of organofluorine chemistry, crucial for developing new molecules with desired properties (Marrec et al., 2010).
Safety And Hazards
特性
IUPAC Name |
4-(bromomethyl)-1-chloro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLIPLUATRVXSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380780 | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethyl)benzyl bromide | |
CAS RN |
261763-23-9 | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261763-23-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Chloro-6-fluorobenzo[d]thiazole](/img/structure/B1586690.png)







